molecular formula C8H13NO2 B13165442 4-Amino-6-methylhept-2-ynoic acid

4-Amino-6-methylhept-2-ynoic acid

Cat. No.: B13165442
M. Wt: 155.19 g/mol
InChI Key: HJQQYGXSHARBAG-UHFFFAOYSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry and Bio-Organic Synthesis

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded by the genetic code. monash.edu NPAAs are of immense interest in bio-organic chemistry and drug discovery because their incorporation into peptides can lead to enhanced stability, improved potency, and novel biological activities. nih.gov Bio-organic synthesis focuses on the design and creation of biologically active molecules using the principles of organic chemistry. nih.govwikipedia.org A molecule like 4-Amino-6-methylhept-2-ynoic acid, as an NPAA, would be a valuable building block in this field for creating peptides with unnatural structures and potentially new functions.

Significance of Alkynoic Acid Derivatives as Synthetic Intermediates and Molecular Scaffolds

Alkynoic acids, which feature a carbon-carbon triple bond within a carboxylic acid structure, are versatile synthetic intermediates. The alkyne group can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and reductions, making them valuable for constructing complex molecular architectures. scripps.eduyoutube.com Derivatives of alkynoic acids are used in the synthesis of heterocyclic compounds, natural products, and pharmacologically active agents. youtube.com The presence of the alkyne in 4-Amino-6-methylhept-2-ynoic acid would offer a reactive handle for further chemical modification.

Historical Development and Evolution of Research on Substituted Hept-2-ynoic Acids

Specific historical research on 4-Amino-6-methylhept-2-ynoic acid could not be identified. Research on substituted heptynoic acids has generally been part of the broader exploration of alkynoic acids and their derivatives. Various substituted heptynoic acids have been synthesized and utilized in different areas of organic chemistry, though a comprehensive historical narrative for this specific subclass is not well-defined in the literature.

Current Research Trends and Unaddressed Challenges in the Field

Current research in the field of non-proteinogenic amino acids is focused on developing new synthetic methods to create novel NPAAs and incorporating them into peptides and other macromolecules to modulate their biological properties. nih.gov A significant challenge lies in the stereoselective synthesis of complex NPAAs with multiple functional groups. For a compound like 4-Amino-6-methylhept-2-ynoic acid, key challenges would include controlling the stereochemistry at the amino-substituted carbon and developing efficient synthetic routes to access the molecule. The lack of published research on this specific compound suggests that its synthesis and characterization remain unaddressed challenges.

Interactive Data Table: Related Compounds

Since no specific data exists for 4-Amino-6-methylhept-2-ynoic acid, the table below presents information on a structurally related compound, 4-Amino-6-methylhept-2-enoic acid, which features a double bond instead of a triple bond.

PropertyValueSource
Compound Name4-Amino-6-methylhept-2-enoic acidPubChem
Molecular FormulaC8H15NO2 khanacademy.org
Molecular Weight157.21 g/mol khanacademy.org
IUPAC Name(E,4S)-4-amino-6-methylhept-2-enoic acid khanacademy.org
CAS Number143816-23-3 khanacademy.org

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-amino-6-methylhept-2-ynoic acid

InChI

InChI=1S/C8H13NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,5,9H2,1-2H3,(H,10,11)

InChI Key

HJQQYGXSHARBAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#CC(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Amino 6 Methylhept 2 Ynoic Acid and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies

Achieving the desired connectivity of atoms in 4-amino-6-methylhept-2-ynoic acid hinges on chemo- and regioselective reactions that preferentially form the target molecule over other possible isomers.

One potential strategy for the synthesis of γ-amino alkynoic acids involves the alkylation of propargyl amines. These reactions, often catalyzed by transition metals, allow for the formation of a new carbon-carbon bond at the position α to the nitrogen atom. A general approach involves a three-component coupling of an aldehyde, an amine, and a terminal alkyne, often referred to as A³ coupling, which can be catalyzed by various metals, including copper and silver. organic-chemistry.orgorganic-chemistry.org For the synthesis of 4-amino-6-methylhept-2-ynoic acid, a plausible retrosynthetic analysis would involve the disconnection of the C3-C4 bond, suggesting a propargylamine (B41283) derivative and a C1 electrophile. However, direct alkylation of a propargylamine with a carboxylate equivalent can be challenging.

A more common approach is the addition of organometallic reagents to imines. For instance, the addition of lithium acetylides to N-protected imines is a well-established method for the synthesis of propargylamines. kcl.ac.uk The regioselectivity of this addition is generally high, with the acetylide attacking the electrophilic carbon of the imine. Subsequent carboxylation of the terminal alkyne would then yield the desired product.

Catalyst/ReagentAmine SourceAlkyne SourceKey Features
Copper(I) saltsVarious aminesTerminal alkynesMild reaction conditions, good yields for A³ coupling. organic-chemistry.org
Silver iodideVarious aminesTerminal alkynesEffective for aliphatic aldehydes in water. organic-chemistry.org
Dimethylzincortho-MethoxyanilinePhenylacetyleneIn situ formation of the imine. organic-chemistry.org
Lithium acetylidesN-protected iminesAcetylene (B1199291) gasHigh regioselectivity in addition to imines. kcl.ac.uk

The direct carboxylation of a terminal alkyne precursor, such as a protected 4-amino-6-methylhept-1-yne, with carbon dioxide represents an atom-economical route to the target α,β-acetylenic acid. This transformation can be achieved using various catalytic systems, often employing transition metals like copper or nickel. acs.orgacs.org The use of a bifunctional organocatalyst in conjunction with cesium carbonate has also been reported for the direct carboxylation of terminal alkynes with CO2 at atmospheric pressure. organic-chemistry.org The challenge in this approach lies in the synthesis of the starting alkynyl amine with the correct substitution pattern.

A related strategy involves the decarboxylative alkynylation of amino acid derivatives. This method allows for the conversion of a carboxylic acid group into an alkyne, providing a versatile route to unnatural amino acids. nih.gov

Catalyst SystemSubstrate TypeCO₂ SourceKey Features
Copper(I) complexesTerminal alkynesCO₂ gasCan be performed under mild conditions. acs.org
Nickel complexesSecondary alkyl bromidesCO₂ gasDual photoredox/nickel catalysis. acs.org
Organocatalyst/Cs₂CO₃Terminal alkynesAtmospheric CO₂Metal-free conditions. organic-chemistry.org

Enantioselective Approaches

Controlling the stereochemistry at the C4 position is crucial for the biological activity of 4-amino-6-methylhept-2-ynoic acid. Several enantioselective strategies have been developed for the synthesis of chiral amino acids.

Chiral auxiliaries are optically active compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. Amino acid-derived auxiliaries have been widely used in asymmetric alkylations and other transformations. numberanalytics.com For the synthesis of the target molecule, a chiral auxiliary could be attached to a glycine (B1666218) equivalent, followed by diastereoselective alkylation with a suitable electrophile to introduce the isobutyl and propargyl moieties. The diastereomeric products can then be separated and the auxiliary cleaved to afford the enantiomerically enriched amino acid.

Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including amino acids. rsc.org Rhodium-catalyzed [2+2+2] cycloaddition reactions of diynes with various unsaturated partners can lead to the formation of functionalized aromatic rings, which can be incorporated into amino acid structures. nih.gov For instance, the cycloaddition of a diyne with an alkyne-containing amino acid derivative can produce complex, polycyclic amino acids. nih.gov While not a direct synthesis of the acyclic target molecule, these methods showcase the potential of rhodium catalysis in amino acid chemistry. Rhodium-catalyzed asymmetric hydrogenation and conjugate addition reactions have also been successfully employed for the synthesis of chiral β-amino acids. researchgate.net

Catalyst SystemReaction TypeSubstrateKey Features
[Rh(cod)Cl]₂/ligand[2+2+2] CycloadditionDiynes and alkynesForms functionalized aromatic amino acids. nih.gov
Rh(I)/SolphosTransesterification/[2+2+2] Cycloaddition1,6-Diyne esters and propargylic alcoholsEnantioenriched tricyclic phthalides. nih.gov
Rh(III) complexesC-H activation/[4+2] annulationN-Aryl amides and acetylenic amino carboxylatesSynthesis of isoquinolone-containing amino acids. researchgate.net

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral molecules. While specific enzymes for the direct synthesis of 4-amino-6-methylhept-2-ynoic acid have not been reported, general biocatalytic approaches for the production of non-canonical amino acids are well-established. nih.gov These methods include the use of transaminases, ammonia (B1221849) lyases, and engineered enzymes for specific C-C bond formations.

Although no light-assisted methods have been specifically described for the synthesis of this compound, photobiocatalysis is an emerging field with the potential to enable novel enzymatic reactions.

Optimization of Reaction Conditions for Scalable and Sustainable Production

Moving a synthetic route from a small-scale laboratory setting to large-scale production requires significant optimization. Key goals include improving yield, ensuring safety, reducing cost, and minimizing environmental impact. For a specialized compound like 4-amino-6-methylhept-2-ynoic acid, this involves applying principles of green chemistry and exploring modern manufacturing technologies like flow chemistry.

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally benign. acs.org In pharmaceutical manufacturing, a key metric used to quantify sustainability is the Process Mass Intensity (PMI), which is the total mass of materials (water, solvents, reagents) used to produce a certain mass of the final product. mdpi.comacs.org A lower PMI indicates a more efficient and "greener" process.

Key green chemistry principles applicable to the synthesis of 4-amino-6-methylhept-2-ynoic acid include:

Waste Prevention: Designing syntheses to minimize waste is paramount.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity. nih.gov

Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents, or replacing them with greener alternatives. researchgate.net

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. nih.gov

Reduce Derivatives: Minimizing or avoiding the use of temporary protecting groups, as they add steps and generate waste. acs.org The use of highly selective enzymes can sometimes circumvent the need for protecting groups entirely. acs.org

Table 3: Key Green Chemistry Metrics

Metric Formula Ideal Value Significance
Process Mass Intensity (PMI) Total Mass in Process (kg) / Mass of Product (kg) Low (approaching 1) A holistic measure of process efficiency, widely used in the pharmaceutical industry. acs.org
E-Factor (Environmental Factor) Total Waste (kg) / Mass of Product (kg) Low (approaching 0) Focuses specifically on the amount of waste generated. nih.gov
Atom Economy (AE) (Molecular Weight of Product / Σ Molecular Weights of Reactants) x 100% 100% Measures the efficiency of a reaction in converting reactant atoms to product atoms. researchgate.net

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | 100% | Provides a more realistic measure of efficiency by including yield and stoichiometry. researchgate.net |

This interactive table defines common metrics used to evaluate the sustainability of a chemical synthesis.

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a traditional batch flask, offers numerous advantages for the synthesis of fine chemicals. mdpi.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents or unstable intermediates, and straightforward scalability. vapourtec.com

For a multistep synthesis of 4-amino-6-methylhept-2-ynoic acid, several synthetic steps could be "telescoped" together in a continuous flow system. mdpi.com For example, an initial coupling reaction could be performed in a heated microreactor, with the output stream passing directly through a cartridge containing an immobilized scavenger resin to remove excess reagents or byproducts. thieme-connect.de This purified stream could then enter a second reactor for a subsequent transformation, such as a deprotection or another coupling step, without the need for manual workup and isolation of intermediates. thieme-connect.de

The synthesis of chiral amines, a key feature of the target molecule, has been successfully demonstrated in continuous flow systems. rsc.orgwhiterose.ac.uk Such systems can improve control over stereochemistry and allow for efficient catalyst recycling, further enhancing the sustainability and economic viability of the process. nih.govnih.gov

Reactivity and Mechanistic Chemistry of 4 Amino 6 Methylhept 2 Ynoic Acid

Transformations Involving the Amino Group

The primary amino group at the C-4 position is a key nucleophilic center, enabling a variety of modifications to the molecule's structure.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides. This reaction forms a stable amide bond and is a common strategy for peptide synthesis or for installing protecting groups. pearson.com

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom, yielding secondary and tertiary amines. monash.edu This transformation can be challenging due to the potential for over-alkylation. Alternative methods, such as reductive amination or the use of specific catalytic systems, can provide better control. beilstein-journals.orgnih.gov N-alkylation is a valuable tool in medicinal chemistry for modifying a compound's properties, such as lipophilicity and bioavailability. monash.edu

Amidation: The amino group can react with carboxylic acids to form an amide bond. This reaction typically requires the use of a coupling reagent (e.g., carbodiimides like DCC or EDC) to activate the carboxylic acid. Direct amidation without protecting groups can be achieved using specific Lewis acid catalysts. researchgate.netresearchgate.netnih.gov This transformation is fundamental to peptide chemistry and allows for the linkage of 4-Amino-6-methylhept-2-ynoic acid to other amino acids or molecular fragments.

Formation of Peptidic Bonds and Related Amides

The formation of a peptide bond is a cornerstone of protein chemistry, involving the condensation of the amino group of one amino acid with the carboxyl group of another. In the case of 4-Amino-6-methylhept-2-ynoic acid, this reaction proceeds through standard peptide coupling methodologies. The primary amine at the C4 position acts as a nucleophile, attacking the activated carboxyl group of another amino acid to form an amide linkage.

The efficiency and success of peptide bond formation are highly dependent on the choice of coupling reagents and protecting groups. Protecting groups are essential to prevent unwanted side reactions at the reactive amino and carboxyl termini, as well as any reactive functionalities on the side chain. For the amino group of 4-Amino-6-methylhept-2-ynoic acid, common protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) can be employed. These groups can be selectively removed under specific conditions to allow for the stepwise assembly of peptide chains.

The general mechanism for peptide bond formation involves the activation of the carboxylic acid, typically by converting it into a more reactive species such as an active ester or an acid chloride. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. The reaction culminates in the formation of a new amide bond and the release of a byproduct, such as water or a salt.

Detailed Mechanistic Studies of 4-Amino-6-methylhept-2-ynoic Acid Transformations

Detailed mechanistic studies specifically on 4-Amino-6-methylhept-2-ynoic acid are not extensively documented in the available literature. However, the reactivity of the key functional groups—the amino group, the carboxylic acid, and the alkyne—can be inferred from studies of similar molecules.

The alkyne moiety is a particularly reactive and versatile functional group. The terminal alkyne can undergo a variety of transformations, including so-called "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de This reaction is highly efficient and specific, allowing for the conjugation of the amino acid to other molecules containing an azide (B81097) group. The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted or stepwise fashion to form a stable triazole ring.

Furthermore, acetylenic compounds can act as inhibitors of certain enzymes, such as those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). libretexts.org The mechanism of inhibition often involves the reaction of the alkyne with a key active site residue, leading to irreversible inactivation of the enzyme.

The biosynthesis of some natural products containing terminal alkynes has been shown to proceed through the elimination of a leaving group from a precursor molecule, leading to the formation of an allene (B1206475) intermediate which then isomerizes to the terminal alkyne. acs.orgspringernature.com While not a transformation of 4-Amino-6-methylhept-2-ynoic acid itself, this provides insight into potential enzymatic or synthetic pathways that could involve the alkyne functionality.

Derivatization and Analog Synthesis of 4 Amino 6 Methylhept 2 Ynoic Acid

Synthesis of Amino Acid Conjugates and Peptidomimetics

The incorporation of 4-amino-6-methylhept-2-ynoic acid into peptide sequences offers a powerful method to generate novel peptidomimetics with unique structural and functional properties. The alkynyl side chain can introduce conformational constraints and serve as a handle for further modifications.

Standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods can be employed to form peptide bonds between the amino or carboxyl group of 4-amino-6-methylhept-2-ynoic acid and other amino acids. The choice of coupling reagents is critical to ensure efficient reaction and prevent racemization at the chiral centers. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

For instance, the N-terminus of 4-amino-6-methylhept-2-ynoic acid can be coupled with an N-protected amino acid, or its C-terminus can be activated and reacted with the N-terminus of another amino acid or peptide. The synthesis of dipeptide and tripeptide conjugates serves as a primary step in exploring the structure-activity relationships of peptidomimetics containing this unnatural amino acid. A study on the related compound, statine (B554654) (4-amino-3-hydroxy-6-methylheptanoic acid), demonstrated the synthesis of tripeptides to evaluate their inhibitory activity against pepsin, highlighting a common approach in peptidomimetic research. documentsdelivered.com

Table 1: Representative Peptide Coupling Reagents for Conjugate Synthesis

Coupling ReagentAdditiveKey Features
DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Efficient, cost-effective, but can lead to dicyclohexylurea byproduct issues.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Water-soluble carbodiimide, simplifying byproduct removal.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt or DIPEA (N,N-Diisopropylethylamine)Fast coupling times and low racemization.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate)2,6-LutidineEffective in aqueous micellar medium for green chemistry approaches. organic-chemistry.org

Preparation of Esters, Amides, and other Functionalized Derivatives

The carboxylic acid and amino moieties of 4-amino-6-methylhept-2-ynoic acid are primary sites for derivatization to produce esters and amides. These modifications can alter the compound's polarity, solubility, and pharmacokinetic properties.

Ester Synthesis: Esterification of the carboxylic acid group is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst or a coupling agent. A common method involves the use of thionyl chloride in an alcohol like methanol (B129727) to produce the corresponding methyl ester hydrochloride. google.com Another mild and efficient method utilizes trimethylchlorosilane in methanol at room temperature. researchgate.net

Amide Synthesis: Amide formation can be accomplished by activating the carboxylic acid group and then reacting it with a primary or secondary amine. Direct amidation of unprotected amino acids can be challenging but has been achieved using Lewis acid catalysts like boric acid or titanium(IV) isopropoxide. orgsyn.orgnih.gov Boric acid catalysis is noted for its environmentally friendly nature and preservation of stereochemical integrity. orgsyn.org For more controlled synthesis, the amino group of 4-amino-6-methylhept-2-ynoic acid is first protected with a suitable protecting group (e.g., Boc or Cbz) before activating the carboxyl group for amidation.

Table 2: Common Methods for Ester and Amide Formation of Amino Acids

DerivativeReagents and ConditionsKey Features
Methyl EsterMethanol, Thionyl ChlorideForms the methyl ester hydrochloride. google.com
Methyl EsterMethanol, TrimethylchlorosilaneMild conditions, good to excellent yields. researchgate.net
Amide (from unprotected amino acid)Amine, Boric Acid, Heat"Green" catalytic method, chemoselective for primary amines. orgsyn.org
Amide (from unprotected amino acid)Amine, Ti(OiPr)₄, Dean-StarkEffective for less reactive amino acids. nih.gov

Structural Modifications of the Alkynyl Group for Bioorthogonal Labeling and Probes

The terminal alkynyl group in 4-amino-6-methylhept-2-ynoic acid is a key functional handle for bioorthogonal chemistry. This allows for the specific labeling and detection of biomolecules in complex biological systems without interfering with native biochemical processes. biosynth.com The most prominent bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com

By incorporating 4-amino-6-methylhept-2-ynoic acid into a biological system, its alkyne group can be selectively reacted with an azide-functionalized probe, such as a fluorescent dye, biotin (B1667282), or an affinity tag. interchim.friris-biotech.de This enables the visualization, isolation, and identification of proteins or other macromolecules that have incorporated the amino acid.

Furthermore, the alkyne itself can be modified. For instance, Sonogashira coupling reactions can be used to attach various aryl or other functional groups to the terminal carbon of the alkyne, creating a library of probes with diverse properties. acs.org Another approach is the use of strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, making it more suitable for live-cell imaging. nih.gov

Table 3: Bioorthogonal Reactions and Probes for Alkynyl-Functionalized Amino Acids

ReactionReactant on ProbeCatalystApplication
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide (B81097)Copper(I) source (e.g., CuSO₄/sodium ascorbate)Fluorescent labeling, proteomics, drug discovery. organic-chemistry.orgrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., DBCO)NoneLive-cell imaging, in vivo studies. nih.gov
Sonogashira CouplingAryl HalidePalladium/CopperSynthesis of diverse probes with altered electronic or steric properties. acs.org

Analogues with Altered Stereochemistry and Chain Architectures

The biological activity of 4-amino-6-methylhept-2-ynoic acid is intrinsically linked to its stereochemistry and the architecture of its carbon chain. Synthesizing analogs with variations in these features is a crucial strategy for probing biological mechanisms and optimizing activity.

Stereoisomers: The molecule possesses a chiral center at the C4 position. The synthesis of all possible stereoisomers (R and S) allows for the determination of the stereochemical requirements for its biological target. Multi-step enzymatic procedures have been developed for the synthesis of all four stereoisomers of related compounds like 4-methylheptan-3-ol, demonstrating a powerful approach to stereochemical control. mdpi.com The synthesis of all four stereoisomers of statine and their incorporation into peptides was instrumental in understanding their inhibitory effects on pepsin. documentsdelivered.com

Chain Architecture: Modifications to the carbon backbone can lead to analogs with altered potency and selectivity. An example is 4-amino-6-methylhept-2-enoic acid, where the alkyne is replaced by a trans-olefin. nih.gov This analog was found to be a fully active leucine (B10760876) analogue, suggesting that the extended conformation is important for its biological function. nih.gov Hydrogenation of the double bond, however, led to a loss of activity at low concentrations. nih.gov Other structural analogs could include variations in the length of the carbon chain, branching patterns, or the introduction of other functional groups.

Isotope-Labeling Strategies for Mechanistic and Analytical Probes

Isotope labeling is an indispensable tool for elucidating reaction mechanisms and for quantitative analysis in biological systems. 4-Amino-6-methylhept-2-ynoic acid can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ¹¹C).

Carbon Labeling: The carboxyl group can be labeled with ¹³C or ¹⁴C using isotopically labeled carbon dioxide ([*C]CO₂) in an aldehyde-catalyzed exchange reaction. springernature.comresearchgate.net This late-stage labeling method is advantageous as it avoids lengthy synthetic sequences with expensive labeled starting materials. springernature.com

Deuterium (B1214612) Labeling: Deuterium (²H) can be incorporated at various positions to study kinetic isotope effects or to block sites of metabolic oxidation. nih.gov For example, isotopic exchange reactions using deuterated solvents like methanol-d (B46061) can introduce deuterium at specific positions. nih.gov

These labeled analogs can be used in a variety of applications, including:

Mechanistic Studies: Following the metabolic fate of the molecule and identifying its transformation products.

NMR Spectroscopy: Using ¹³C and ¹⁵N labeling to study protein-ligand interactions and conformational changes. rsc.org

Mass Spectrometry: As internal standards for quantitative analysis of the compound in biological samples.

Positron Emission Tomography (PET): Using short-lived isotopes like ¹¹C for in vivo imaging. springernature.com

The Wolff rearrangement, a reaction that can be monitored by isotopic labeling, provides a classic example of how isotopes can elucidate reaction pathways, distinguishing between concerted and stepwise mechanisms. wikipedia.org

No Publicly Available Theoretical and Computational Studies Found for 4-Amino-6-methylhept-2-ynoic Acid

Despite a comprehensive search of scientific literature and computational databases, no specific theoretical or computational studies detailing the properties of 4-Amino-6-methylhept-2-ynoic acid were found. Consequently, the generation of a detailed article on its quantum chemical calculations, molecular dynamics simulations, or predicted spectroscopic parameters is not possible at this time.

The inquiry sought in-depth information on the application of sophisticated computational methods to understand the chemical and physical behavior of 4-Amino-6-methylhept-2-ynoic acid. These methods, including Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting molecular electronic structure, reactivity, and high-accuracy thermochemical properties. Similarly, Molecular Dynamics (MD) simulations are crucial for exploring the conformational landscape of a molecule, its behavior in solution, and its potential interactions with biological targets like proteins.

While the principles of these computational techniques are well-established and widely applied in chemical research, their specific application to "4-Amino-6-methylhept-2-ynoic acid" does not appear to be documented in publicly accessible records. Research on a structurally similar compound, 4-Amino-6-methylhept-2-enoic acid, which features a double bond instead of a triple bond, has been published. nih.gov However, the electronic and structural differences between an alkene and an alkyne are significant, meaning the data for the enoic acid derivative cannot be extrapolated to the ynoic acid subject of this inquiry.

The requested analysis would typically involve:

Quantum Chemical Calculations: Using DFT to map the electron density and predict sites of reactivity, and employing high-level ab initio methods for precise energy calculations.

Molecular Dynamics (MD) Simulations: Simulating the molecule's movement over time to understand its stable conformations, the influence of solvents on its structure, and how it might theoretically dock with a protein receptor.

Prediction of Spectroscopic Parameters: Computationally generating expected spectra (e.g., NMR, IR) to aid in the experimental identification and characterization of the compound.

Without published research applying these methodologies to 4-Amino-6-methylhept-2-ynoic acid, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.

Further research by computational chemists would be required to generate the data necessary to populate the detailed sections and subsections of the proposed article. Until such studies are performed and published, a comprehensive theoretical and computational analysis of 4-Amino-6-methylhept-2-ynoic acid remains an open area for scientific investigation.

Theoretical and Computational Studies on 4 Amino 6 Methylhept 2 Ynoic Acid

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

While experimental data on the reactivity of 4-Amino-6-methylhept-2-ynoic acid are limited, computational chemistry provides a powerful avenue for the in silico design and evaluation of novel derivatives with potentially enhanced or modulated reactivity profiles. walshmedicalmedia.comnih.gov Such studies are pivotal in modern drug discovery, allowing for the rational design of molecules with desired properties before their actual synthesis, thereby saving significant time and resources. csmres.co.ukijsdr.org This section outlines a hypothetical computational study focused on designing new derivatives of 4-Amino-6-methylhept-2-ynoic acid and predicting their reactivity using established quantum chemical methods.

The foundation of these predictions lies in solving the Schrödinger equation for the molecules to predict electronic structures and reaction energies. grnjournal.us Methods like Density Functional Theory (DFT) are particularly useful as they offer a good balance between accuracy and computational cost. grnjournal.ushakon-art.com By calculating various molecular properties, often referred to as quantum chemical descriptors, it is possible to gain insights into the kinetic and thermodynamic aspects of chemical reactions. mdpi.com

In this theoretical study, the parent molecule, 4-Amino-6-methylhept-2-ynoic acid, is systematically modified to explore how structural changes influence its electronic properties and, by extension, its reactivity. The primary goal is to identify derivatives with tailored reactivity, potentially for applications as enzyme inhibitors or as probes for biological systems. The computational approach involves geometry optimization of each designed molecule followed by the calculation of key reactivity descriptors. hakon-art.com

A crucial concept in predicting reactivity is the analysis of Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally signifies higher reactivity and lower kinetic stability. researchgate.netrsc.orgirjweb.com

Other important global reactivity descriptors derived from HOMO and LUMO energies include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires electrons from the environment. hakon-art.comnumberanalytics.com

The following table presents hypothetical data for a series of designed derivatives of 4-Amino-6-methylhept-2-ynoic acid. These derivatives were conceived by introducing various functional groups at the amino group (R1) and the terminal alkyne position (R2). The predicted reactivity descriptors were calculated using DFT at the B3LYP/6-31G(d,p) level of theory, a common method for such investigations. hakon-art.com

Table 1: Hypothetical Reactivity Descriptors for Designed Derivatives of 4-Amino-6-methylhept-2-ynoic Acid This table is interactive. You can sort the data by clicking on the column headers.

Compound ID R1-Substitution R2-Substitution HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO Gap) (eV) Hardness (η) Softness (S) Electrophilicity (ω)
Parent -H -H -6.5 -0.8 5.7 2.85 0.35 1.95
Deriv-01 -CH3 -H -6.3 -0.7 5.6 2.80 0.36 2.00
Deriv-02 -COCH3 -H -6.8 -1.2 5.6 2.80 0.36 2.86
Deriv-03 -H -Si(CH3)3 -6.4 -0.6 5.8 2.90 0.34 2.07
Deriv-04 -H -CN -7.0 -2.0 5.0 2.50 0.40 4.05

| Deriv-05 | -COCH3 | -CN | -7.2 | -2.5 | 4.7 | 2.35 | 0.43 | 4.95 |

Electron-donating groups (like -CH3 in Deriv-01 ) slightly increase the HOMO energy, making the molecule a marginally better electron donor compared to the parent compound.

Electron-withdrawing groups have a more pronounced effect. The acetyl group (-COCH3 in Deriv-02 ) and the cyano group (-CN in Deriv-04 ) significantly lower both HOMO and LUMO energies.

The HOMO-LUMO gap (ΔE) is a strong indicator of reactivity. Deriv-04 and Deriv-05 , which feature the strongly electron-withdrawing cyano group, exhibit the smallest energy gaps (5.0 and 4.7 eV, respectively). This suggests they would be the most reactive and least kinetically stable among the series. researchgate.net

The Electrophilicity Index (ω) quantifies the molecule's ability to act as an electrophile. nih.gov The data clearly show that the introduction of electron-withdrawing groups dramatically increases this index. Deriv-05 , with both an acetyl and a cyano group, is predicted to be the strongest electrophile (ω = 4.95), making it a prime candidate for reactions involving nucleophilic attack.

Advanced Analytical Methodologies for 4 Amino 6 Methylhept 2 Ynoic Acid Detection and Quantification

Hyphenated Chromatography-Mass Spectrometry Techniques (LC-MS/MS, GC-MS/MS, CE-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for the analysis of amino acids due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method for the analysis of non-proteinogenic amino acids in complex mixtures. mdpi.com For 4-Amino-6-methylhept-2-ynoic acid, a reversed-phase liquid chromatography (RPLC) method could be developed. However, due to the polar nature of the amino acid, derivatization might be necessary to improve retention and chromatographic peak shape. uni-muenchen.de Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be employed for the analysis of underivatized amino acids. uni-muenchen.de

A significant advantage of LC-MS/MS is its ability to provide structural information and sensitive quantification. Multiple reaction monitoring (MRM) can be used for targeted analysis, enhancing the specificity of detection in complex matrices. acs.org A fast, direct analysis method using a hybrid retention mode column could potentially separate 4-Amino-6-methylhept-2-ynoic acid from its isomers. restek.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is a robust technique for amino acid analysis, but it requires derivatization to make the analytes volatile and thermally stable. sigmaaldrich.comnih.gov For 4-Amino-6-methylhept-2-ynoic acid, a two-step derivatization process, such as esterification of the carboxyl group followed by acylation of the amino group, would be necessary. nih.gov This method provides excellent chromatographic resolution and sensitive detection. dss.go.thresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. creative-proteomics.com This technique is particularly advantageous for the analysis of charged and polar molecules like amino acids, often without the need for derivatization. creative-proteomics.com For 4-Amino-6-methylhept-2-ynoic acid, a method could be developed that separates it from other amino acids based on its charge-to-size ratio, followed by MS detection for unambiguous identification and quantification. creative-proteomics.com

Table 1: Hypothetical LC-MS/MS Parameters for 4-Amino-6-methylhept-2-ynoic Acid Analysis This table presents a hypothetical set of parameters for the analysis of 4-Amino-6-methylhept-2-ynoic acid based on typical methods for similar non-proteinogenic amino acids.

ParameterValue
Chromatography
ColumnHILIC Column (e.g., 150 x 3 mm, 3 µm)
Mobile Phase A50 mM Ammonium Formate
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientGradient elution
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of 4-Amino-6-methylhept-2-ynoic acid
Product Ion (Q3)Specific fragment ion
Collision EnergyOptimized for the specific transition

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of chiral compounds like 4-Amino-6-methylhept-2-ynoic acid.

For purity assessment, a reversed-phase HPLC method with UV detection can be developed. The presence of the alkyne group might provide a chromophore for UV detection, although derivatization with a UV-active agent could enhance sensitivity.

The determination of enantiomeric excess is critical as different enantiomers can have distinct biological activities. This is achieved using chiral HPLC. A common approach is to use a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of amino acid enantiomers. sigmaaldrich.com For a leucine (B10760876) analogue like 4-Amino-6-methylhept-2-ynoic acid, a CSP designed for the separation of underivatized amino acids, such as one based on teicoplanin, could be effective. sigmaaldrich.com Alternatively, chiral derivatization with a reagent to form diastereomers that can be separated on a standard achiral column is another viable strategy. sigmaaldrich.com

Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Separation of 4-Amino-6-methylhept-2-ynoic Acid This table outlines a hypothetical chiral HPLC method for separating the enantiomers of 4-Amino-6-methylhept-2-ynoic acid, based on established methods for similar compounds.

ParameterValue
Chromatography
ColumnChiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)
Mobile PhaseMethanol (B129727)/Acetonitrile/Acetic Acid/Triethylamine mixture
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Expected Outcome
Resolution (Rs)> 1.5 between enantiomers

Capillary Electrophoresis (CE) for High-Resolution Separations, including Chiral Separations

Capillary electrophoresis (CE) offers high separation efficiency and resolution, making it an excellent technique for the analysis of amino acids. creative-proteomics.com For 4-Amino-6-methylhept-2-ynoic acid, CE can be used for both achiral and chiral separations.

In achiral CE, separation is based on the charge-to-size ratio of the analyte. By adjusting the pH of the background electrolyte (BGE), the ionization state of the amino and carboxylic acid groups can be controlled to optimize separation. horiba.com

For chiral separations, a chiral selector is added to the BGE. Cyclodextrins and their derivatives are commonly used chiral selectors for amino acids in CE. acs.org The formation of transient diastereomeric complexes between the enantiomers of 4-Amino-6-methylhept-2-ynoic acid and the chiral selector leads to different electrophoretic mobilities, enabling their separation. This method is highly efficient and requires only small amounts of sample and reagents. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of organic compounds without the need for an identical standard of the analyte. researchgate.net For 4-Amino-6-methylhept-2-ynoic acid, ¹H qNMR can be employed.

The method involves dissolving a precisely weighed amount of the sample and an internal standard of known purity in a deuterated solvent. nih.gov The purity of the analyte is then calculated by comparing the integral of a specific proton signal of the analyte with that of a known proton signal from the internal standard. nih.govfao.org Signals from the methyl groups or the proton on the α-carbon of 4-Amino-6-methylhept-2-ynoic acid could potentially be used for quantification, provided they are well-resolved from other signals in the spectrum. ¹³C NMR can also be used for amino acid analysis, often after hydrolysis, by integrating the carbonyl signals. spectralservice.de

Electrochemical Detection and Sensing Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of amino acids. nih.gov While many amino acids are not electroactive at traditional electrode materials, chemically modified electrodes can be used to facilitate their oxidation or reduction. rsc.org

For 4-Amino-6-methylhept-2-ynoic acid, an electrochemical sensor could be developed based on its oxidation. Although the alkyne group is not typically electroactive, the amino group can be oxidized at certain modified electrodes, such as those based on metal nanoparticles or carbon nanotubes. researchgate.net The electro-oxidation of the amino group would generate a current proportional to the concentration of the amino acid. nih.gov The development of such a sensor would require careful optimization of the electrode material and the electrochemical conditions (e.g., pH, applied potential). researchgate.net

Biochemical and Molecular Interactions of 4 Amino 6 Methylhept 2 Ynoic Acid Mechanistic Focus

Enzyme Substrate Mimicry and Inhibitor Design Principles (Focus on theoretical interaction and binding mechanisms, not biological effects or outcomes)

4-Amino-6-methylhept-2-ynoic acid is an analogue of the amino acid leucine (B10760876), and its design as an enzyme inhibitor is rooted in the principle of substrate mimicry. This design strategy creates molecules that resemble the natural substrate of an enzyme to fit into its active site. The key to the inhibitory action of 4-amino-6-methylhept-2-ynoic acid lies in its acetylenic group (a carbon-carbon triple bond). This functional group transforms the molecule into a mechanism-based inhibitor, often termed a "suicide inhibitor," because it uses the enzyme's own catalytic mechanism to achieve irreversible inactivation.

The theoretical interaction begins with the enzyme recognizing and binding to the inhibitor as if it were its natural substrate. The enzyme's catalytic machinery then initiates a reaction with the inhibitor. However, the alkyne group's unique chemical properties lead to the formation of a highly reactive intermediate species. This reactive intermediate subsequently forms a covalent bond with a nucleophilic residue within the enzyme's active site, resulting in the enzyme's permanent and irreversible inhibition. The specificity of such inhibitors is determined by how closely the inhibitor's structure mimics the natural substrate, ensuring it preferentially binds to the intended target enzyme.

Protein-Ligand Binding Studies (Purely mechanistic, e.g., identifying potential binding sites, not functional consequences in vivo)

The study of protein-ligand interactions is essential for understanding the molecular mechanisms by which 4-amino-6-methylhept-2-ynoic acid binds to and inhibits its target enzymes. These studies focus on identifying the specific binding modes and the amino acid residues involved in the interaction, without considering the subsequent in vivo effects.

Covalent and Non-Covalent Interaction Modes

The interaction between 4-amino-6-methylhept-2-ynoic acid and the enzyme's active site occurs in two main stages: an initial non-covalent binding event followed by the formation of a permanent covalent bond.

Non-Covalent Interactions: The inhibitor first docks into the enzyme's active site through various non-covalent forces. These interactions may include hydrogen bonds formed between the inhibitor's amino and carboxyl groups and complementary residues in the active site. Van der Waals forces involving the methylheptyl side chain also contribute to the initial binding and proper orientation of the inhibitor.

Covalent Interactions: Once the inhibitor is correctly positioned, the enzyme's catalytic residues act on the acetylenic moiety. This enzymatic action generates a reactive allene (B1206475) intermediate. A nucleophilic amino acid residue in the active site, such as cysteine or lysine, then attacks this intermediate. nih.govacs.org This attack results in the formation of a stable covalent adduct, which permanently blocks the enzyme's catalytic activity. nih.govacs.orgnih.gov

Stereochemical Aspects of Binding

Stereochemistry is a critical factor in the binding of 4-amino-6-methylhept-2-ynoic acid to its target enzymes. Similar to natural amino acids, the chirality at the alpha-carbon (C4) significantly influences binding affinity and inhibitory effectiveness. Enzymes themselves are chiral, and their active sites are stereospecific, meaning they preferentially bind molecules with a specific three-dimensional arrangement.

Typically, only one enantiomer of a chiral inhibitor will fit correctly into the active site to facilitate efficient catalysis and subsequent inactivation. For inhibitors that target enzymes metabolizing L-amino acids, the (S)-enantiomer is often the biologically active form because it mimics the natural L-amino acid substrates. The (R)-enantiomer, in contrast, may bind weakly or not at all due to a stereochemical configuration that prevents the precise alignment required for the catalytic and inactivation processes to occur. Thus, the stereochemical structure of 4-amino-6-methylhept-2-ynoic acid is a key determinant of its interaction with its protein target.

Interaction with Nucleic Acids and Lipids (In Vitro and Mechanistic)

There is currently a lack of specific research in the public domain detailing the direct in vitro and mechanistic interactions of 4-amino-6-methylhept-2-ynoic acid with nucleic acids and lipids. As a small molecule amino acid analogue, its structure does not suggest a strong or specific interaction with the large, polyanionic nature of nucleic acids or the amphipathic structure of lipid bilayers. Any potential interactions would likely be non-specific and driven by weak electrostatic or hydrophobic forces, but dedicated studies to characterize such mechanistic interactions are not prominently available.

Role as a Building Block in Complex Natural Product Synthesis and Modification (Focus on chemical synthesis, not biological activity)

The unique structure of 4-amino-6-methylhept-2-ynoic acid, featuring both an amino group and an acetylenic functional group, makes it a potentially useful building block in organic synthesis. The alkyne moiety can participate in various coupling reactions, such as Sonogashira, Heck, and click chemistry reactions, enabling its incorporation into larger and more complex molecular scaffolds.

The amino and carboxylic acid groups provide functional handles for peptide coupling and other derivatization reactions, allowing it to be integrated into peptide chains or used as a foundational scaffold. For example, the alkyne can be reduced to an alkene or an alkane, providing access to a variety of saturated and unsaturated analogues. libretexts.org While its primary application has been as an enzyme inhibitor, its chemical functionalities are well-suited for synthetic strategies aimed at creating novel compounds, although extensive examples of its use in the total synthesis of complex natural products are not widely reported.

Design of Molecular Probes for Biochemical Pathways (Focus on probe chemistry and interaction, not biological results)

The inherent reactivity of the acetylenic group in 4-amino-6-methylhept-2-ynoic acid makes it a suitable candidate for the design of molecular probes to investigate biochemical pathways. nih.gov Such a probe would be designed to covalently bind to its target enzyme, thereby "tagging" it for subsequent detection and identification.

The design of such a probe would involve modifying the structure of 4-amino-6-methylhept-2-ynoic acid to include a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a "click" chemistry handle like an azide (B81097). This reporter group must be attached at a position that does not significantly interfere with the inhibitor's ability to be recognized and processed by the target enzyme. Following covalent adduction to the enzyme, the reporter tag becomes permanently attached to the protein. This allows for the visualization of the tagged enzyme, its isolation and purification, or its identification through proteomic techniques. The chemistry of the probe is centered on leveraging mechanism-based inactivation to deliver a reporter to a specific protein target.

Perspectives and Future Directions in 4 Amino 6 Methylhept 2 Ynoic Acid Research

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of stereocontrolled and efficient synthetic routes to 4-Amino-6-methylhept-2-ynoic acid is a fundamental prerequisite for its widespread investigation. Future research will likely focus on asymmetric and catalytic methods to ensure high yields and enantiomeric purity, which is crucial for potential biological applications.

One promising approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry at the C4 position during the introduction of the amino group. numberanalytics.com Asymmetric synthesis of γ-amino acids can be challenging, and new methods are continually being sought. numberanalytics.com For instance, enzymatic synthesis, employing enzymes like aminotransferases, could offer a highly stereoselective route from a corresponding keto-acid precursor. numberanalytics.com

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Catalysis Use of chiral metal catalysts or organocatalysts to induce enantioselectivity in the formation of the C-N bond. youtube.comHigh enantiomeric purity, catalytic nature reduces waste.
Enzymatic Synthesis Employment of enzymes, such as aminotransferases or decarboxylases, to catalyze key bond-forming reactions. numberanalytics.comnumberanalytics.comHigh stereoselectivity, mild reaction conditions.
Michael Addition Conjugate addition of an amine to an α,β-unsaturated ester followed by modifications to introduce the alkyne. numberanalytics.comWell-established reaction, potential for various substitutions.
Alkyne Metathesis Ring-closing alkyne metathesis of a suitable precursor followed by ring opening could be a novel approach. nih.govresearchgate.netAccess to complex cyclic and acyclic structures.

Development of Advanced and Miniaturized Analytical Tools

To fully characterize 4-Amino-6-methylhept-2-ynoic acid and its derivatives, as well as to study their interactions in complex systems, the development of advanced analytical methods is essential. Given the dual nature of the molecule—an amino acid and an alkyne—a combination of techniques will be necessary.

High-performance liquid chromatography (HPLC) is a standard technique for amino acid analysis and could be optimized for this compound, potentially using pre- or post-column derivatization to enhance detection. shimadzu.comnih.govnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), will be invaluable for identification and quantification, even at low concentrations in complex biological matrices. numberanalytics.comnih.govnumberanalytics.com

The alkyne functionality offers unique spectroscopic handles. Infrared (IR) spectroscopy can identify the C≡C triple bond stretch, typically appearing in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.comyoutube.com Nuclear magnetic resonance (NMR) spectroscopy will also be critical, with the alkynyl protons having characteristic chemical shifts. libretexts.orgorgchemboulder.com

Future trends in amino acid analysis point towards the use of supercritical fluid chromatography (SFC) and multidimensional chromatography for enhanced separation, as well as ion mobility spectrometry-mass spectrometry (IM-MS) for more detailed structural information. nih.gov Miniaturized analytical systems, or "lab-on-a-chip" devices, could enable high-throughput screening and analysis, which would be particularly useful in chemical biology applications.

Analytical TechniqueInformation ProvidedFuture Directions
HPLC Separation and quantification. shimadzu.comDevelopment of chiral stationary phases for enantiomeric separation.
LC-MS/MS High-sensitivity detection, identification, and structural elucidation. numberanalytics.comApplication in metabolomics and proteomics to trace the molecule's fate.
IR Spectroscopy Confirmation of the alkyne functional group (2100-2260 cm⁻¹). libretexts.orglibretexts.orgUse in reaction monitoring and quality control.
NMR Spectroscopy Detailed structural information, including stereochemistry. orgchemboulder.comAdvanced 2D and 3D NMR techniques for conformational analysis.
Capillary Electrophoresis High-efficiency separation, especially for charged molecules. nih.govnih.govMiniaturization and integration into microfluidic devices.

Further Elucidation of Mechanistic Insights into its Reactivity and Transformations

The reactivity of 4-Amino-6-methylhept-2-ynoic acid is dictated by its three key functional components: the amino group, the carboxylic acid, and the alkyne. Understanding the interplay of these groups is crucial for predicting its chemical behavior and designing new transformations.

The γ-amino acid portion can undergo reactions typical of this class of compounds, such as peptide bond formation to create γ-peptides, and cyclization to form lactams. numberanalytics.comnumberanalytics.com The presence of the alkyne, however, introduces a wide array of additional reaction possibilities. Alkynes are known to participate in addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. melscience.comrsc.orgacs.org

A key area of future research will be to explore the unique reactivity that arises from the proximity of the amino and alkyne groups. For example, intramolecular reactions could lead to the formation of novel heterocyclic scaffolds. The acidity of the acetylenic proton, if present in a terminal analogue, could be exploited for derivatization via acetylide formation. noaa.gov

The alkyne can also undergo oxidation, which can sometimes lead to reactive intermediates like ketenes. nih.gov Investigating the oxidation of 4-Amino-6-methylhept-2-ynoic acid could reveal new transformation pathways and potential metabolic fates. Diels-Alder reactions involving the acetylenic component are also a possibility for constructing more complex molecular architectures. acs.org

Rational Design of Next-Generation Molecular Probes and Advanced Materials Based on its Scaffold

The unique structure of 4-Amino-6-methylhept-2-ynoic acid makes it an excellent scaffold for the development of novel molecular tools and materials. The alkyne group is particularly valuable in this context, as it is a key functional group for "click chemistry." nih.govnd.edunih.gov

Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific conjugation of the amino acid to other molecules, such as fluorescent dyes, affinity tags, or biomolecules. nih.govwikipedia.orgillinois.edu This opens the door to creating highly specific molecular probes for activity-based protein profiling (ABPP) and other chemical biology applications. nih.gov For example, by incorporating this amino acid into a peptide sequence that targets a specific enzyme, the alkyne can be used to attach a reporter group to visualize enzyme activity in cells.

In materials science, alkyne-containing monomers are used to create a variety of polymers with interesting electronic and physical properties. oup.comnumberanalytics.comrsc.org 4-Amino-6-methylhept-2-ynoic acid could serve as a monomer or a functional building block for the synthesis of novel polyamides or polyesters with pendant alkyne groups. nsf.govnih.gov These alkynes could then be used to cross-link the polymer chains or to functionalize the material surface. The ability to form both cyclic and linear polymers from alkyne-based monomers adds to the versatility of this approach. rsc.orgnsf.gov

Integration into Multidisciplinary Research Endeavors in Chemical Biology and Materials Science

The true potential of 4-Amino-6-methylhept-2-ynoic acid will be realized through its integration into multidisciplinary research projects that bridge chemistry, biology, and materials science.

In chemical biology, this compound could be used to study γ-amino acid metabolism and signaling. For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter, and analogues of GABA are of significant pharmacological interest. nih.govrsc.orgnih.govmdpi.comnih.gov By incorporating an alkyne, researchers can create "clickable" versions of GABA analogues to study their interactions with receptors and enzymes. The biosynthesis of amino acids from simple precursors like acetylene (B1199291) is also an area of active research, with implications for understanding the origins of life. nih.gov

In materials science, the combination of a peptide-like backbone and reactive alkyne side chains could lead to the development of "smart" biomaterials. These materials could be designed to respond to biological stimuli or to interact with cells in specific ways. The functionalization of surfaces with alkyne-containing molecules is another growing area, with applications in creating biocompatible coatings, sensors, and electronic devices. nd.edu The development of N-acyl amino acids as signaling molecules also suggests that lipidated derivatives of 4-Amino-6-methylhept-2-ynoic acid could have interesting biological activities. mdpi.com

The convergence of these fields, enabled by versatile molecules like 4-Amino-6-methylhept-2-ynoic acid, promises to drive innovation in areas ranging from drug discovery to advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.